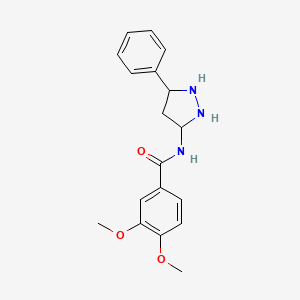
3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JK-P3 is a pyrazole-based inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). It is known for its ability to inhibit the activation and intracellular signaling of VEGFR-2, which plays a crucial role in angiogenesis, the process of forming new blood vessels. JK-P3 also inhibits fibroblast growth factor receptor 1 and 3 kinase activities in vitro .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
JK-P3 is synthesized through a series of chemical reactions involving pyrazole derivativesThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of JK-P3 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, such as recrystallization and chromatography, to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
JK-P3 undergoes various chemical reactions, including:
Oxidation: JK-P3 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the JK-P3 molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving JK-P3 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of JK-P3, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
JK-P3 has a wide range of scientific research applications, including:
Chemistry: JK-P3 is used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: In biological research, JK-P3 is used to investigate the role of VEGFR-2 in cell signaling and vascular development.
Medicine: JK-P3 has potential therapeutic applications in the treatment of diseases characterized by abnormal angiogenesis, such as cancer and age-related macular degeneration.
Industry: JK-P3 is used in the development of new drugs and therapeutic agents targeting VEGFR-2 and related pathways
Wirkmechanismus
JK-P3 exerts its effects by binding to the kinase domain of VEGFR-2, thereby inhibiting its activation and subsequent intracellular signaling. This inhibition prevents the phosphorylation of downstream signaling molecules, which are essential for angiogenesis and cell migration. JK-P3 also inhibits the kinase activity of fibroblast growth factor receptor 1 and 3, further contributing to its anti-angiogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sorafenib: A multikinase inhibitor that targets VEGFR-2, VEGFR-3, and other kinases.
Sunitinib: Another multikinase inhibitor that targets VEGFR-2, platelet-derived growth factor receptors, and other kinases.
Uniqueness of JK-P3
JK-P3 is unique in its selective inhibition of VEGFR-2 and its specific effects on angiogenesis without significantly affecting endothelial cell proliferation. This selective inhibition makes JK-P3 a valuable tool for studying the role of VEGFR-2 in angiogenesis and for developing targeted therapies .
Eigenschaften
Molekularformel |
C18H21N3O3 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-10,14,17,20-21H,11H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
BXEWWEMMUUHSOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC(NN2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


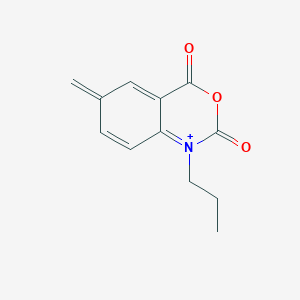
![7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B12345697.png)
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B12345702.png)
![2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345704.png)
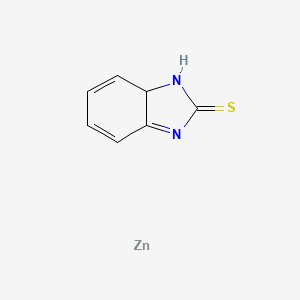
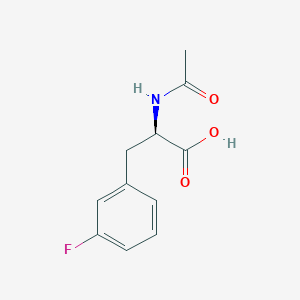
![5-cyclopropyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345727.png)
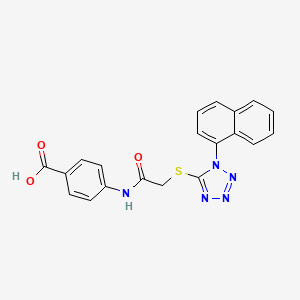
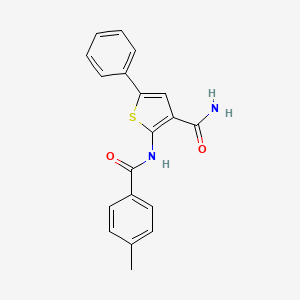
![N-(3-ethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345766.png)
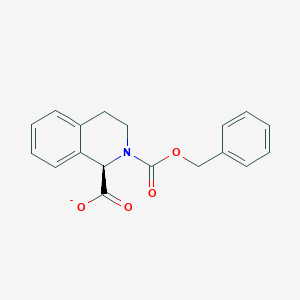
![(2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione](/img/structure/B12345785.png)
![5-(3-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B12345788.png)
![N-(3-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345791.png)
